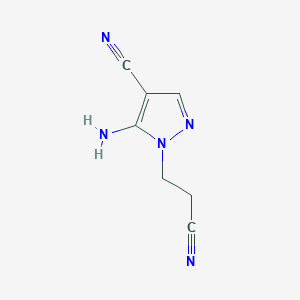

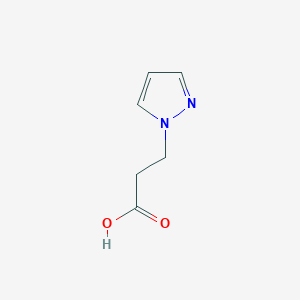

![molecular formula C9H7N5 B1269534 1,3,5-Triazino[1,2-a]benzimidazol-2-amin CAS No. 61678-05-5](/img/structure/B1269534.png)

1,3,5-Triazino[1,2-a]benzimidazol-2-amin

Übersicht

Beschreibung

1,3,5-Triazino[1,2-a]benzimidazol-2-amine is a useful research compound. Its molecular formula is C9H7N5 and its molecular weight is 185.19 g/mol. The purity is usually 95%.

The exact mass of the compound 1,3,5-Triazino[1,2-a]benzimidazol-2-amine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 680679. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,3,5-Triazino[1,2-a]benzimidazol-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3,5-Triazino[1,2-a]benzimidazol-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthese neuer Verbindungen

Die Verbindung kann bei der Synthese neuer Verbindungen verwendet werden. Mehrere 4-substituierte 1,3,5-Triazino[1,2-a]benzimidazol-2-amine wurden durch Cyclisierung von 2-Benzimidazolylguanidin mit verschiedenen Reaktanten hergestellt .

Untersuchung der protonischen Tautomerie

Die Verbindung wurde bei der Untersuchung der protonischen Tautomerie verwendet. Die prototrope Tautomerie in den erhaltenen Dihydroanalogen wurde untersucht .

NMR-Studien

Die Verbindung wurde in NMR-Studien verwendet. Nach den NMR-Daten überwiegt die 3,4-Dihydroform in DMSO-Lösungen .

Hemmung der Dihydrofolat-Reduktase

Es wurde festgestellt, dass die Verbindung die Aktivität der Säugetier-Dihydrofolat-Reduktase hemmt . Dieses Enzym spielt eine entscheidende Rolle bei der Synthese von Nukleotiden und damit bei der Zellteilung und dem Zellwachstum.

Behandlung bakterieller und parasitärer Infektionen

Verbindungen, die in der Lage sind, das Enzym Dihydrofolat-Reduktase (DHFR) zu hemmen, können zur Behandlung bakterieller und parasitärer Infektionen verwendet werden .

Behandlung von Tumoren

DHFR-Inhibitoren können auch bei der Behandlung einiger Tumoren eingesetzt werden .

Entwicklung neuer DHFR-Inhibitoren

Die Verbindung kann bei der Entwicklung neuer DHFR-Inhibitoren verwendet werden .

Synthese von Imidazo[1,2-a][1,3,5]triazinen

Die Verbindung kann bei der Synthese von Imidazo[1,2-a][1,3,5]triazinen verwendet werden .

Safety and Hazards

When handling 1,3,5-Triazino[1,2-a]benzimidazol-2-amine, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment should be used, including chemical impermeable gloves . Adequate ventilation should be ensured, and all sources of ignition should be removed .

Wirkmechanismus

Target of Action

The primary target of 1,3,5-Triazino[1,2-a]benzimidazol-2-amine is the enzyme dihydrofolate reductase (DHFR) . DHFR plays a crucial role in the synthesis of nucleotides and thus, DNA. It is involved in the conversion of dihydrofolate to tetrahydrofolate, a reaction that is vital for cells to create nucleotides that are essential for DNA replication .

Mode of Action

1,3,5-Triazino[1,2-a]benzimidazol-2-amine interacts with DHFR and inhibits its activity . The compound’s interaction with the enzyme prevents the conversion of dihydrofolate to tetrahydrofolate, thereby disrupting the synthesis of nucleotides and DNA replication .

Biochemical Pathways

The inhibition of DHFR affects the folate pathway, which is responsible for the synthesis of nucleotides. This disruption leads to a decrease in the production of nucleotides, which are essential for DNA replication. As a result, cell growth and division are hindered .

Result of Action

The inhibition of DHFR by 1,3,5-Triazino[1,2-a]benzimidazol-2-amine leads to a decrease in the production of nucleotides, disrupting DNA replication . This disruption can lead to the death of rapidly dividing cells, such as cancer cells or microbial cells .

Action Environment

The action, efficacy, and stability of 1,3,5-Triazino[1,2-a]benzimidazol-2-amine can be influenced by various environmental factors

Biochemische Analyse

Biochemical Properties

1,3,5-Triazino[1,2-a]benzimidazol-2-amine plays a crucial role in biochemical reactions, particularly as an inhibitor of the enzyme dihydrofolate reductase (DHFR) . This enzyme is essential for the synthesis of tetrahydrofolate, a cofactor involved in the synthesis of nucleotides and amino acids. By inhibiting DHFR, 1,3,5-Triazino[1,2-a]benzimidazol-2-amine disrupts the production of tetrahydrofolate, thereby affecting DNA synthesis and cell division . Additionally, this compound has been shown to interact with other proteins and enzymes, potentially altering their activity and leading to various biological effects .

Cellular Effects

The effects of 1,3,5-Triazino[1,2-a]benzimidazol-2-amine on cells are profound. It has been observed to inhibit cell proliferation by interfering with DNA synthesis . This compound can also affect cell signaling pathways, leading to changes in gene expression and cellular metabolism . For instance, the inhibition of DHFR by 1,3,5-Triazino[1,2-a]benzimidazol-2-amine can lead to a decrease in the availability of nucleotides, which in turn affects the replication and repair of DNA . This can result in cell cycle arrest and apoptosis in certain cell types .

Molecular Mechanism

At the molecular level, 1,3,5-Triazino[1,2-a]benzimidazol-2-amine exerts its effects primarily through the inhibition of DHFR . The compound binds to the active site of the enzyme, preventing the reduction of dihydrofolate to tetrahydrofolate . This binding interaction is facilitated by the unique structure of 1,3,5-Triazino[1,2-a]benzimidazol-2-amine, which allows it to fit snugly into the enzyme’s active site . Additionally, this compound may interact with other biomolecules, leading to changes in their activity and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,3,5-Triazino[1,2-a]benzimidazol-2-amine can change over time. The stability of the compound is an important factor, as it can degrade under certain conditions . Studies have shown that the compound remains stable in dimethyl sulfoxide (DMSO) solutions, with the 3,4-dihydro form predominating . Long-term exposure to 1,3,5-Triazino[1,2-a]benzimidazol-2-amine can lead to sustained inhibition of DHFR, resulting in prolonged effects on cellular function .

Dosage Effects in Animal Models

The effects of 1,3,5-Triazino[1,2-a]benzimidazol-2-amine vary with different dosages in animal models. At low doses, the compound can effectively inhibit DHFR without causing significant toxicity . At higher doses, toxic effects may be observed, including damage to rapidly dividing cells such as those in the gastrointestinal tract and bone marrow . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

1,3,5-Triazino[1,2-a]benzimidazol-2-amine is involved in metabolic pathways related to folate metabolism . By inhibiting DHFR, the compound disrupts the conversion of dihydrofolate to tetrahydrofolate, leading to a decrease in the availability of this essential cofactor . This disruption can affect various metabolic processes, including the synthesis of nucleotides and amino acids . Additionally, the compound may interact with other enzymes and cofactors, further influencing metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, 1,3,5-Triazino[1,2-a]benzimidazol-2-amine is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the localization and accumulation of the compound, influencing its biological activity . For example, the compound may be transported into cells via specific transporters, allowing it to reach its target enzyme, DHFR . Additionally, binding proteins may sequester the compound, modulating its availability and activity .

Subcellular Localization

The subcellular localization of 1,3,5-Triazino[1,2-a]benzimidazol-2-amine can impact its activity and function . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, localization to the nucleus may enhance its ability to inhibit DHFR and affect DNA synthesis . Understanding the subcellular distribution of 1,3,5-Triazino[1,2-a]benzimidazol-2-amine is crucial for elucidating its mechanism of action and optimizing its therapeutic potential .

Eigenschaften

IUPAC Name |

[1,3,5]triazino[1,2-a]benzimidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N5/c10-8-11-5-14-7-4-2-1-3-6(7)12-9(14)13-8/h1-5H,(H2,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REQUSPHPOKKVPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C3N2C=NC(=N3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80327727 | |

| Record name | 1,3,5-Triazino[1,2-a]benzimidazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80327727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61678-05-5 | |

| Record name | 1,3,5-Triazino[1,2-a]benzimidazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80327727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

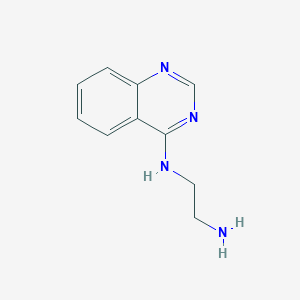

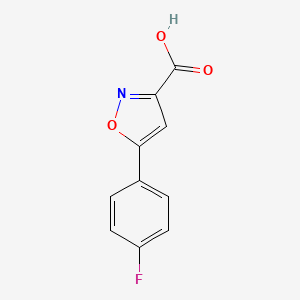

![[5-(3-Aminophenyl)furan-2-yl]methanol](/img/structure/B1269454.png)

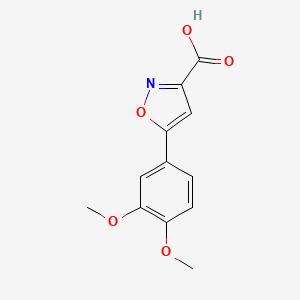

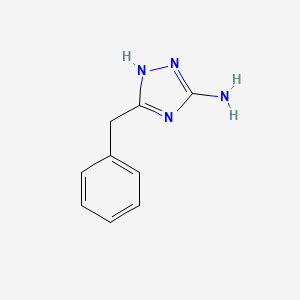

![5-[(2,3-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1269459.png)

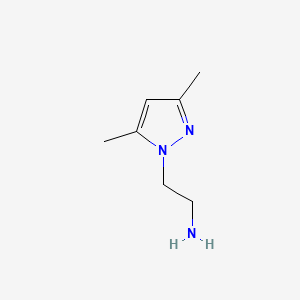

![4-allyl-5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1269461.png)

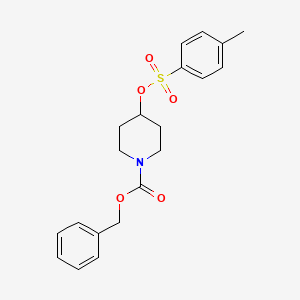

![(2,5-Dioxopyrrolidin-1-yl) 3-benzylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B1269480.png)